

Commercial Suppliers and Technical Guide for 3,5-Dimethylphenol-d10

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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901

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For researchers, scientists, and professionals in drug development, **3,5-Dimethylphenol-d10** serves as a critical internal standard in quantitative analytical methods. Its deuterated structure ensures that it behaves almost identically to its non-labeled counterpart, 3,5-dimethylphenol (also known as 3,5-xylenol), during sample preparation and analysis, while its distinct mass allows for accurate quantification using mass spectrometry. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and a detailed experimental protocol for the use of **3,5-Dimethylphenol-d10** in the analysis of phenolic compounds.

Commercial Availability

Several reputable chemical suppliers offer **3,5-Dimethylphenol-d10**, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.

Supplier	Product Number(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity
LGC Standards	CDN-D-6465	1192812-51-3	C ₈ D ₁₀ O	132.23	98 atom % D	min 98%
CymitQuimica	3U-D6465	1192812-51-3	(CD ₃) ₂ C ₆ D ₃ OD	132.14	98 atom % D	Not specified
Fisher Scientific	Varies by region	1192812-51-3	C ₈ D ₁₀ O	132.23	Not specified	Not specified

Physicochemical Properties

While detailed experimental data for the deuterated form is not always available, the physical properties of the non-deuterated 3,5-Dimethylphenol (CAS 108-68-9) serve as a reliable reference.

Property	Value
Appearance	White to off-white solid
Melting Point	61-64 °C
Boiling Point	222 °C
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.

Experimental Protocol: Quantification of Xylenol Isomers in Water by GC-MS with 3,5-Dimethylphenol-d₁₀ as an Internal Standard

This protocol is adapted from established EPA methodologies for phenol analysis and is suitable for the quantification of xylene isomers (e.g., 2,4-dimethylphenol, 2,6-dimethylphenol) in water samples using gas chromatography-mass spectrometry (GC-MS) with **3,5-Dimethylphenol-d₁₀** as an internal standard.^[1] Stable isotope-labeled internal standards are

crucial for correcting for analyte loss during sample preparation and for variations in instrument response.[2]

Reagents and Standards

- **3,5-Dimethylphenol-d10** solution (Internal Standard): Prepare a stock solution of 1 mg/mL in methanol. From this, prepare a spiking solution of 10 µg/mL in methanol.
- Xylenol Isomer Calibration Standards: Prepare a mixed stock solution of the target xylene isomers at 1 mg/mL each in methanol. Create a series of calibration standards by diluting the mixed stock solution with reagent water to cover the desired concentration range (e.g., 0.1 to 50 µg/L).
- Reagent Water: Deionized or distilled water, free of interfering analytes.
- Methanol, Dichloromethane (DCM): HPLC or pesticide grade.
- Sodium Sulfate (anhydrous): Granular, heated to 400°C for 4 hours to remove organic contaminants.
- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Sodium Hydroxide (NaOH): Pellets, analytical grade.

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate per liter. Acidify the sample to pH < 2 with concentrated HCl.
- Internal Standard Spiking: Add a known amount of the **3,5-Dimethylphenol-d10** spiking solution to each 1-liter sample, as well as to all calibration standards and blanks, to achieve a final concentration of 10 µg/L.
- SPE Cartridge Conditioning: Use a C18 or similar SPE cartridge. Condition the cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2 through the cartridge. Do not allow the cartridge to go dry.

- **Sample Extraction:** Pass the entire 1-liter sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
- **Cartridge Rinsing and Drying:** After the entire sample has passed through, wash the cartridge with 10 mL of reagent water at pH < 2. Dry the cartridge by pulling a vacuum through it for 10-15 minutes.
- **Elution:** Elute the trapped analytes from the cartridge with two 5 mL portions of DCM into a collection vial.
- **Drying and Concentration:** Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

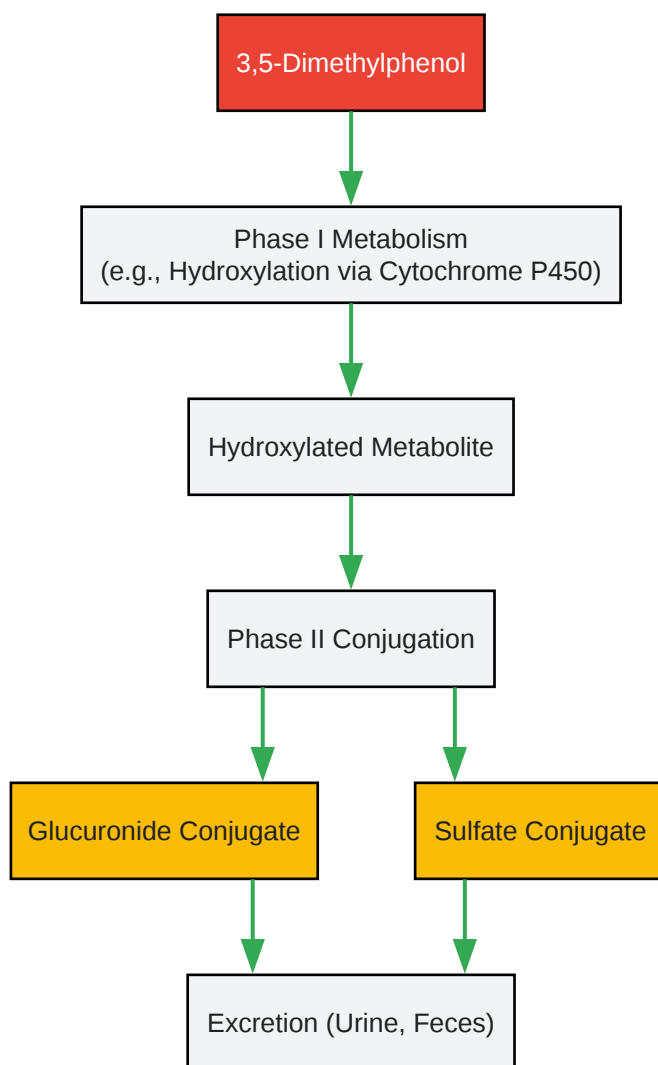
- **Gas Chromatograph (GC) Conditions:**
 - **Column:** 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent fused silica capillary column.
 - **Inlet:** Splitless injection at 250°C.
 - **Oven Program:** Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
 - **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Mass Spectrometer (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230°C.
 - **Quadrupole Temperature:** 150°C.
 - **Acquisition Mode:** Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target xlenol isomer and for **3,5-Dimethylphenol-d10**.

Compound	Quantitation Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Target Xylenol Isomer	122 (M+)	107	77
3,5-Dimethylphenol-d10	132 (M+)	116	82

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the target xylenol isomer to the peak area of the **3,5-Dimethylphenol-d10** internal standard against the concentration of the xylenol isomer in the calibration standards. Determine the concentration of the xylenol isomers in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.

Experimental Workflow Diagram



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